Guanidine hydrochloride
Overview
Description
Guanidine hydrochloride, also known as guanidinium chloride, is the hydrochloride salt of guanidine. It is a strong organic base that exists primarily as guanidinium ions at physiological pH. This compound is widely used in various scientific and industrial applications due to its unique properties, such as its ability to denature proteins and increase the solubility of hydrophobic molecules .
Mechanism of Action
Target of Action
Guanidine hydrochloride primarily targets the aldehyde dehydrogenase, mitochondrial in humans . This enzyme plays a crucial role in the metabolism of aldehydes. This compound acts as an inhibitor of this enzyme . It also interacts with other targets such as ribonuclease pancreatic, DNA, disks large homolog 4, lysozyme, guanidinoacetate N-methyltransferase, and arginase .
Mode of Action
This compound enhances the release of acetylcholine following a nerve impulse . It also appears to slow the rates of depolarization and repolarization of muscle cell membranes . This interaction with its targets leads to changes in the physiological processes, particularly in the nervous system.
Biochemical Pathways
It is used in laboratory research as a protein denaturant
Pharmacokinetics
This compound is rapidly absorbed and distributed in the body . The half-life of this compound is approximately 7-8 hours .
Result of Action
The primary result of this compound’s action is the reduction of the symptoms of muscle weakness and easy fatigability associated with the myasthenic complications of Eaton-Lambert syndrome .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be a strong chaotrope and one of the strongest denaturants used in physiochemical studies of protein folding . It also has the ability to decrease enzyme activity and increase the solubility of hydrophobic molecules . At high concentrations (e.g., 6 M), proteins lose their ordered structure, and they tend to become randomly coiled . At concentrations in the millimolar range in vivo, this compound has been shown to “cure” prion positive yeast cells . This is the result of inhibition of the Hsp104 chaperone protein known to play an important role in prion fiber fragmentation and propagation .
Biochemical Analysis
Biochemical Properties
Guanidine hydrochloride plays a pivotal role in total RNA extraction experiments, dissolving proteins and disrupting cell structures while inactivating RNA enzymes . It is a potent protein denaturant extensively utilized in the purification of proteins and nucleic acids . It also has the ability to decrease enzyme activity and increase the solubility of hydrophobic molecules .
Cellular Effects
This compound has been shown to enhance the release of acetylcholine following a nerve impulse . It also appears to slow the rates of depolarization and repolarization of muscle cell membranes . At high concentrations, proteins lose their ordered structure, and they tend to become randomly coiled .
Molecular Mechanism
This compound acts by enhancing the release of acetylcholine following a nerve impulse . It also appears to slow the rates of depolarization and repolarization of muscle cell membranes . It is a strong chaotrope and one of the strongest denaturants used in physiochemical studies of protein folding .
Temporal Effects in Laboratory Settings
This compound is used in laboratory settings for its ability to preserve RNA stability . It efficiently inactivates infectious SARS-CoV-2 particles and supports viral RNA stability, leading to a reduced infection risk during sample analysis and an increased period for follow-up analysis .
Dosage Effects in Animal Models
The initial dosage of this compound is usually between 10 and 15 mg/kg (5 to 7 mg/pound) of body weight per day in 3 or 4 divided doses . This dosage may be gradually increased to a total daily dosage of 35 mg/kg (16 mg/pound) of body weight per day or up to the development of side effects .
Metabolic Pathways
This compound is a strong organic base existing primarily as guanidium ions at physiological pH. It is found in the urine as a normal product of protein metabolism .
Transport and Distribution
It is known that this compound is a strong chaotrope and one of the strongest denaturants used in physiochemical studies of protein folding .
Subcellular Localization
It is known that this compound is a strong chaotrope and one of the strongest denaturants used in physiochemical studies of protein folding .
Preparation Methods
Synthetic Routes and Reaction Conditions: Guanidine hydrochloride can be synthesized through several methods. One common approach involves the reaction of guanidinium carbonate with hydrochloric acid, resulting in the formation of this compound and carbon dioxide . Another method involves the conversion of guanidinium carbonate into this compound through recrystallization .
Industrial Production Methods: In industrial settings, this compound is often produced by reacting dicyandiamide with ammonium salts, followed by treatment with hydrochloric acid. This process yields this compound as a crystalline solid .
Chemical Reactions Analysis
Types of Reactions: Guanidine hydrochloride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. It is a weak acid with a pKa of 13.6, which allows it to participate in acid-base reactions .
Common Reagents and Conditions:
Nucleophilic Substitution: this compound can react with amines and alcohols in the presence of acid additives to form guanidine derivatives.
Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with amines can yield various guanidine derivatives, which are useful in different applications .
Scientific Research Applications
Guanidine hydrochloride has a wide range of applications in scientific research:
Protein Denaturation: It is one of the strongest denaturants used in physiochemical studies of protein folding.
RNA Isolation: this compound is used to dissociate nucleoproteins and inhibit RNase during RNA isolation.
Biological Studies: It is used to study the binding of guanidine to proteins and its effects on enzyme activity.
Comparison with Similar Compounds
Guanidine: A strong organic base used in the production of plastics and explosives.
Biguanide: Used in pharmaceuticals and as an intermediate in chemical synthesis.
Thiourea: Used as a guanidylating agent in the synthesis of guanidine derivatives.
Uniqueness: Guanidine hydrochloride is unique due to its strong denaturing properties and its ability to solubilize hydrophobic molecules. Its high basicity and ability to form hydrogen bonds make it a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
guanidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N3.ClH/c2-1(3)4;/h(H5,2,3,4);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJJBBJSCAKJQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | GUANIDINE HYDROCHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0894 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
113-00-8 (Parent) | |
Record name | Guanidine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050011 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7058757 | |
Record name | Guanidine monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid; Liquid, HYGROSCOPIC CRYSTALLINE POWDER. | |
Record name | Guanidine, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | GUANIDINE HYDROCHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0894 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water, g/100ml at 20 °C: 215 | |
Record name | GUANIDINE HYDROCHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0894 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
1.3 g/cm³ | |
Record name | GUANIDINE HYDROCHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0894 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
50-01-1 | |
Record name | Guanidine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Guanidine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050011 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guanidine hydrochloride | |
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Record name | Guanidine, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Guanidine monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Guanidinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.003 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | GUANIDINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YQC9ZY4YB | |
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Record name | GUANIDINE HYDROCHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0894 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
178-185 °C | |
Record name | GUANIDINE HYDROCHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0894 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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